![molecular formula C12H7ClIN3O2S B1527631 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 876343-09-8](/img/structure/B1527631.png)
4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the empirical formula C12H7ClIN3O2S and a molecular weight of 419.63 . It is a solid substance . This compound is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been described . The preparation process includes the first α-alkylation reaction between diethyl malonate and allyl bromide, the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . The final reaction with ammonia water produces SNAr/cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClc1ncnc2n(c(I)cc12)S(=O)(=O)c3ccccc3 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It has good solubility in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane . The predicted boiling point is 564.2±60.0 °C and the predicted density is 2.02±0.1 g/cm3 .Scientific Research Applications
Synthesis and Antiviral Activity
Electronic and Optical Exploration
The significance of pyrimidine derivatives, including those related to 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine, in electronic and optical applications has been highlighted. A study focused on the electronic structure, natural bonding orbital analysis, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, revealing their considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020).
Nonlinear Optical Material Potential
Research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, involved synthesis, spectroscopic signature studies, and detailed analysis of its linear and nonlinear optical properties. This work aimed to understand its optical behavior and assess its suitability for nonlinear optical devices, highlighting the potential of pyrimidine derivatives in this field (Krishna Murthy et al., 2019).
Dihydrofolate Reductase Inhibition for Antitumor Applications
A study on the synthesis of 2,4-diamino-6-methyl-5-substitutedpyrrolo[2,3-d]pyrimidines, aimed at creating potential inhibitors of dihydrofolate reductase for antitumor applications, showcases the relevance of pyrrolopyrimidine derivatives in medicinal chemistry. This research explored the influence of different substituents on the phenylsulfanyl ring to assess dihydrofolate reductase inhibition (Gangjee et al., 2005).
Mechanism of Action
Target of Action
It is known that this compound is an important pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Biochemical Pathways
As an intermediate, it is involved in the synthesis of many pharmaceutical intermediates , indicating that it may influence a variety of biochemical pathways.
Safety and Hazards
The safety information for this compound is not extensively researched, so its safety profile still needs further evaluation and research . It is recommended to follow laboratory safety procedures and take appropriate protective measures, such as wearing protective glasses, gloves, and lab coats, to reduce potential hazards .
Future Directions
properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClIN3O2S/c13-11-9-6-10(14)17(12(9)16-7-15-11)20(18,19)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCDMDOTQHPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725572 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876343-09-8 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

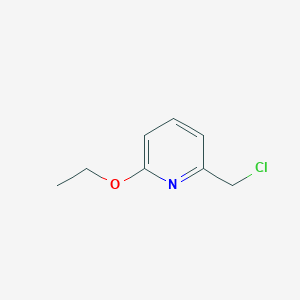
![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
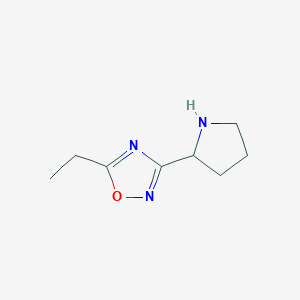
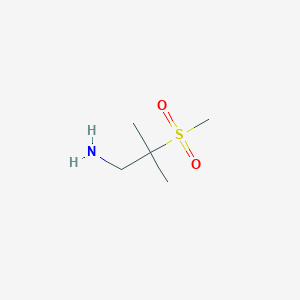
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
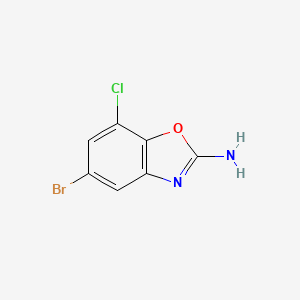
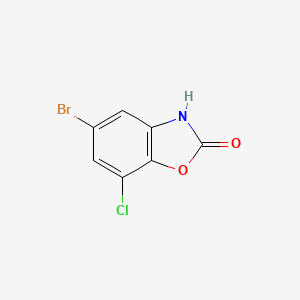
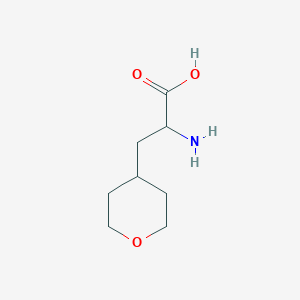
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)